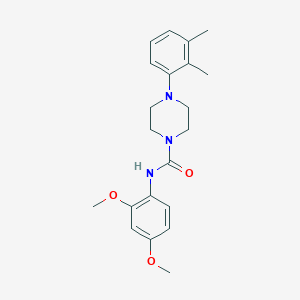
1-acetyl-N-(2-bromo-4,6-difluorophenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2-bromo-4,6-difluorophenyl)-4-piperidinecarboxamide is a chemical compound that has generated interest in the scientific community due to its potential applications in research. This compound is also known as ABP-786 and has been studied for its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of ABP-786 involves its interaction with the GABA-A receptor. This receptor is a type of ion channel that is involved in the regulation of anxiety and other neurological processes. ABP-786 binds to the receptor and modulates its activity, leading to changes in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
ABP-786 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and other symptoms of psychiatric disorders. ABP-786 has also been shown to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of reward and pleasure.
Vorteile Und Einschränkungen Für Laborexperimente
ABP-786 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of this receptor on neurological processes.
However, there are also limitations to the use of ABP-786 in lab experiments. It has been shown to have some toxicity in certain cell lines, which may limit its use in certain studies. Additionally, its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in certain research areas.
Zukünftige Richtungen
There are several future directions for research on ABP-786. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Additional studies are needed to determine the full extent of its effects on the GABA-A receptor and other neurotransmitter systems.
Other future directions for research on ABP-786 include its potential use in the development of new drugs for the treatment of neurological disorders. Its effects on the release of dopamine and other neurotransmitters may make it a useful tool for developing drugs that target these systems.
In conclusion, ABP-786 is a chemical compound that has generated interest in the scientific community due to its potential applications in neuroscience research. Its effects on the GABA-A receptor and other neurotransmitter systems make it a useful tool for studying the regulation of anxiety and other neurological processes. However, additional studies are needed to determine its full potential as a tool for drug development and the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of ABP-786 involves several steps, including the reaction of 2-bromo-4,6-difluoroaniline with acetic anhydride to form the intermediate compound 2-acetylamino-4,6-difluorobromobenzene. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, ABP-786.
Wissenschaftliche Forschungsanwendungen
ABP-786 has been studied for its potential applications in neuroscience research. Specifically, it has been shown to have an effect on the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. ABP-786 has also been studied for its potential use in the treatment of addiction and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF2N2O2/c1-8(20)19-4-2-9(3-5-19)14(21)18-13-11(15)6-10(16)7-12(13)17/h6-7,9H,2-5H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUCPDADFBUUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5492757.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5492760.png)

![2-amino-4-(5-tert-butyl-2-thienyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5492786.png)
![2-isopropyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5492794.png)
![isopropyl 3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B5492796.png)
![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492801.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]alanine](/img/structure/B5492809.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-methoxyphenoxy}methyl)benzoic acid oxalate](/img/structure/B5492813.png)

![5-(morpholin-4-ylmethyl)-6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5492829.png)